3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline can be achieved through several methods. One common approach involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate. This reaction typically requires heating under reflux conditions . Another method involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, nitrosation of 1-hydrazino-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine leads to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, trifluoroacetic acid, and ethyl orthoformate. Reaction conditions often involve heating under reflux to facilitate the cyclization and formation of the desired product .
Major Products: The major products formed from the reactions of this compound include various substituted triazoloisoquinolines and tetrazoloazepines, depending on the specific reagents and conditions used .
Scientific Research Applications
3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it has applications in the development of antimicrobial agents, as it exhibits activity against various microorganisms . The compound is also used in the synthesis of other heterocyclic compounds, making it valuable in organic chemistry research .
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound has been shown to up-regulate pro-apoptotic proteins such as Bax and down-regulate anti-apoptotic proteins like Bcl2, leading to the activation of caspase-3 and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline can be compared with other similar compounds, such as 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The unique structural modifications in this compound contribute to its distinct properties and potential advantages in certain research applications.
Similar Compounds
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3,5,5-trimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C13H15N3/c1-9-14-15-12-11-7-5-4-6-10(11)8-13(2,3)16(9)12/h4-7H,8H2,1-3H3 |
InChI Key |
IASYRMWDVBBQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(CC3=CC=CC=C32)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.